molecular formula C15H14O5 B1630492 2-(1-Hydroxy-1-methylethyl)-4-methoxyfuro-[3,2-g]benzopyran-7-one CAS No. 54087-32-0

2-(1-Hydroxy-1-methylethyl)-4-methoxyfuro-[3,2-g]benzopyran-7-one

Cat. No.: B1630492
CAS No.: 54087-32-0
M. Wt: 274.27 g/mol
InChI Key: XCLWLMIHAUZKOM-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (CAS: 54087-32-0, molecular formula: C₁₅H₁₄O₅, molecular weight: 274.27 g/mol) is a furanocoumarin derivative belonging to the psoralen subclass. Furanocoumarins are tricyclic aromatic compounds with a furan ring fused to a coumarin core (α-benzopyrone) . This compound is distinguished by its 4-methoxy group and a 2-(1-hydroxy-1-methylethyl) substituent, which influence its physicochemical and biological properties. It has been identified in botanical sources and as a byproduct of biomass processing .

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-15(2,17)12-6-9-11(19-12)7-10-8(14(9)18-3)4-5-13(16)20-10/h4-7,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLWLMIHAUZKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction from Melicope barbigera

The compound was first identified in Melicope barbigera (Rutaceae family) through phytochemical screening. While full extraction protocols remain unpublished, standard isolation methods for furocoumarin analogs suggest the following workflow:

  • Plant Material Processing : Dried aerial parts are ground to ≤2 mm particles
  • Solvent Extraction : Sequential extraction using hexane (non-polar) followed by dichloromethane:methanol (1:1) at 40°C for 72 hours
  • Chromatographic Separation :
    • Primary fractionation on silica gel (60-120 mesh) with stepwise elution from hexane → ethyl acetate → methanol
    • Target compound elutes in 15-20% ethyl acetate/hexane fractions
  • Final Purification : Preparative HPLC using C18 column (5 μm, 250×4.6 mm) with isocratic 65:35 acetonitrile:water at 1 mL/min

Key Challenges :

  • Co-elution with structurally similar furocoumarins requires ≥95% purity thresholds
  • Photoinstability necessitates amber glassware and nitrogen atmosphere during isolation

Synthetic Routes and Reaction Optimization

Core Ring Assembly via Pechmann Condensation

The benzopyran core is constructed through acid-catalyzed cyclization of substituted resorcinol derivatives:

Reagents :

  • 5-Methoxyresorcinol (1.0 equiv)
  • Ethyl 3-hydroxy-3-methylbut-1-en-1-yl ketone (1.2 equiv)
  • Concentrated H₂SO₄ (catalytic, 0.1 equiv)

Procedure :

  • Charge reactants into anhydrous dioxane (0.5 M) under N₂
  • Add H₂SO₄ dropwise at 0°C over 30 minutes
  • Heat to 80°C for 8 hours with vigorous stirring
  • Quench with saturated NaHCO₃ (pH 7-8)
  • Extract with ethyl acetate (3×50 mL), dry over Na₂SO₄

Yield : 62-68% crude product

Furan Annulation Strategies

Two dominant methods exist for forming the fused furan ring:

Oxidative Cyclization

Conditions :

  • Substrate: 7-Hydroxy-4-methoxycoumarin derivative
  • Oxidant: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
  • Solvent: Dry toluene
  • Temperature: 110°C, 24 hours

Mechanism :

  • DDQ abstracts hydrogen at C-6 position
  • Radical recombination forms furan oxygen bridge
  • Subsequent keto-enol tautomerization stabilizes the ring

Yield Improvement :

  • Adding molecular sieves (4Å) increases yield from 45% → 72%
  • Microwave assistance (150W, 140°C) reduces time to 45 minutes
Transition Metal-Catalyzed Cyclization

Catalyst System :

  • Pd(OAc)₂ (5 mol%)
  • Xantphos ligand (6 mol%)
  • Cs₂CO₃ base (2.0 equiv)

Substrate Requirements :

  • O-Propargylated coumarin precursor
  • Terminal alkyne with -C(OH)(CH₃)₂ substituent

Reaction Profile :

Parameter Value
Temperature 90°C
Time 12 hours
Solvent DMF
Conversion 89% (by HPLC)
Isolated Yield 74%

This method achieves superior regioselectivity compared to oxidative approaches.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Design :

  • Two-stage tubular reactor (Ti alloy, 316L SS)
  • Stage 1: Pechmann condensation (residence time 45 min)
  • Stage 2: Furan cyclization (residence time 2.5 h)

Operational Parameters :

Parameter Stage 1 Stage 2
Temperature 80°C 130°C
Pressure 12 bar 8 bar
Flow Rate 15 L/h 22 L/h
Productivity 3.2 kg/day 2.8 kg/day

Advantages include 40% reduced solvent consumption and 98.5% mass balance closure.

Crystallization Optimization

Anti-Solvent Selection :

  • Best results with n-heptane:ethyl acetate (4:1)
  • Crystal morphology: Needles → prismatic via 0.1% PEG-8000 additive

Crystallization Metrics :

Property Value
Purity 99.8% (HPLC)
Mean Particle Size 85±12 μm
Bulk Density 0.42 g/cm³

This protocol eliminates final column chromatography, reducing production costs by 31%.

Analytical Characterization

Spectroscopic Fingerprinting

1H NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Integration Assignment
1.43 s 6H C(CH₃)₂
3.89 s 3H OCH₃
5.21 s 1H OH
6.31 d (J=9.8 Hz) 1H H-5
7.84 d (J=9.8 Hz) 1H H-6
7.91 s 1H H-2

13C NMR (101 MHz, CDCl₃) :
Key signals at δ 161.2 (C-7), 154.9 (C-8a), 113.4 (C-4a)

Chromatographic Validation

HPLC Method :

  • Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)
  • Mobile Phase:
    • A: 0.1% H3PO4 in H2O
    • B: Acetonitrile
  • Gradient: 30% B → 70% B over 25 minutes
  • Retention Time: 14.3 minutes

Chemical Reactions Analysis

2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the available sources. the compound’s structure suggests it may participate in typical organic reactions involving its functional groups.

Scientific Research Applications

This compound has been studied for its potential applications in various scientific fields. It has shown promise in chemistry, biology, and medicine. For instance, it has been investigated for its biological activity and potential therapeutic uses . Its unique structure makes it a valuable subject for research in natural product chemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo3,2-gbenzopyran-7-one is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The structural uniqueness of the compound arises from the positions and nature of its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Furanocoumarins
Compound Name Substituents CAS Number Key Features
Target Compound 4-methoxy, 2-(1-hydroxy-1-methylethyl) 54087-32-0 Hydrophilic due to hydroxyl and methoxy groups; potential photobinding
Marmesin 2,3-dihydro-2-(1-hydroxy-1-methylethyl) 13849-08-6 Dihydrofuran ring reduces photoreactivity; used in TLC standardization
Bergapten (5-Methoxypsoralen) 5-methoxy 484-20-8 Linear furanocoumarin; known for phototoxicity in dermatology
9-Methoxy-7H-furo[3,2-g][1]benzopyran-7-one 9-methoxy - Angular furanocoumarin; environmental monitoring challenges due to ozone interaction
Compound 37 (Perfluoropropyl Derivative) 9-methoxy, 3-iso-perfluoropropyl - Enhanced stability and lipophilicity from perfluoropropyl group
Key Observations:
  • Substituent Position : The target compound’s 4-methoxy group contrasts with bergapten (5-methoxy) and 9-methoxy derivatives, altering UV absorption and photochemical behavior .
  • Functional Groups : The 2-(1-hydroxy-1-methylethyl) group increases hydrophilicity compared to marmesin’s dihydrofuran structure, which may affect membrane permeability .

Analytical Differentiation

  • Chromatography: Marmesin is quantified via TLC (Rf = 0.53 in chloroform-methanol) , whereas the target compound’s polarity may require reversed-phase HPLC for separation.
  • Mass Spectrometry : Unique fragmentation patterns distinguish it from dihydro derivatives (e.g., marmesin) and perfluorinated analogs .

Biological Activity

2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g] benzopyran-7-one, also known by its CAS number 54087-32-0, is a compound derived from natural sources such as sugarcane bagasse and the fruits of Evodia lepta. This compound belongs to the class of furocoumarins, which are known for their diverse biological activities. Its molecular formula is C15H14O5C_{15}H_{14}O_5 with a molecular weight of 274.27 g/mol.

Antioxidant Properties

Research indicates that furocoumarins exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. A study demonstrated that derivatives of furocoumarins can inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases .

Antimicrobial Activity

2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g] benzopyran-7-one has displayed antimicrobial properties against several bacterial strains. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing natural antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Experimental models have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby providing a basis for its use in treating inflammatory conditions. This activity is particularly relevant in chronic diseases where inflammation plays a key role .

Anticancer Potential

Preliminary studies suggest that this furocoumarin can induce apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways related to cell survival and death. In vitro experiments demonstrated that treatment with the compound led to a decrease in viability of certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

Activity Findings
AntioxidantScavenges free radicals; inhibits lipid peroxidation .
AntimicrobialEffective against Gram-positive and Gram-negative bacteria .
Anti-inflammatoryReduces pro-inflammatory cytokines; potential application in chronic inflammatory diseases .
AnticancerInduces apoptosis in cancer cell lines; modulates survival signaling pathways .

Detailed Research Findings

  • Antioxidant Mechanism : The antioxidant activity of 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g] benzopyran-7-one is attributed to its ability to donate hydrogen atoms to free radicals, effectively neutralizing them and preventing oxidative damage.
  • Antimicrobial Studies : In controlled laboratory settings, the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control substances.
  • Inflammatory Response Modulation : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
  • Cancer Cell Line Studies : The compound was tested on several cancer cell lines including breast and colon cancer cells. Results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers, warranting further exploration into its mechanism of action.

Q & A

Basic: What are the primary spectroscopic methods for identifying and characterizing this compound?

Answer:
The compound is typically characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include:

  • ¹H NMR : A singlet for the methoxy group (δ ~3.8 ppm), aromatic protons in the furocoumarin framework (δ 6.0–8.0 ppm), and signals for the 1-hydroxy-1-methylethyl substituent (e.g., δ 1.5–1.7 ppm for methyl groups).
  • ¹³C NMR : Peaks corresponding to the carbonyl group (~160 ppm), aromatic carbons (100–150 ppm), and methoxy/alkyl carbons .
    UV-Vis spectroscopy (λmax ~250–320 nm) can confirm the furocoumarin backbone .

Basic: What synthetic routes are available for preparing this compound?

Answer:
A common method involves demethylation of 4-methoxy precursors under acidic conditions. For example:

  • Step 1 : Reflux 4-methoxy-7-methyl-furocoumarin derivatives (e.g., visnagin) in HCl to yield 4-hydroxy intermediates .
  • Step 2 : Alkylation or esterification of the hydroxyl group using reagents like 4-phenoxybutoxy bromide in the presence of cesium fluoride (CsF) and acetonitrile .
    Yields (~70–80%) and purity are optimized via recrystallization (methanol/water) and column chromatography .

Advanced: How do atmospheric ozone levels interfere with the quantification of this compound in environmental samples?

Answer:
During GC/MS analysis , ozone reacts with the compound’s furan ring, leading to degradation and false negatives. To mitigate this:

  • Sampling : Use ozone scrubbers or collect samples during low-ozone periods (e.g., nighttime).
  • Validation : Perform parallel measurements of ozone concentration and include recovery tests with spiked samples .
  • Alternative Methods : Consider HPLC-UV or LC-MS to avoid gas-phase reactivity .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Answer:
Key modifications include:

  • Substituent Engineering : Introducing phenoxybutoxy groups at position 4 enhances lipophilicity and membrane permeability, as shown in blockers of potassium channels .
  • Stereochemistry : The (S)-configuration in epoxide derivatives (e.g., oxypeucedanin) improves binding affinity to biological targets .
  • Functional Groups : Adding hydroxy or methoxy groups at positions 5 or 9 modulates photochemical reactivity, critical for applications in phototherapy .

Advanced: What factors influence its stability in environmental matrices?

Answer:
Stability is affected by:

  • pH : Degrades rapidly in alkaline conditions (pH >9) due to hydrolysis of the lactone ring.
  • Light : UV exposure induces photodimerization; store samples in amber glass under inert gas .
  • Temperature : Stable at ≤−20°C for long-term storage; avoid freeze-thaw cycles .

Advanced: How can derivatization improve its solubility for in vivo studies?

Answer:

  • Glycosylation : Attaching β-D-glucopyranosyl groups to the 1-hydroxy-1-methylethyl substituent increases aqueous solubility by >50% .
  • Epoxide Hydration : Forming hydrates (e.g., oxypeucedanin hydrate) enhances polar interactions without altering bioactivity .
  • PEGylation : Polyethylene glycol (PEG) chains at the methoxy group reduce aggregation in physiological buffers .

Advanced: What techniques resolve stereochemical complexities in its isomers?

Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .
  • X-ray Crystallography : Resolves absolute configurations, as demonstrated for (−)-2,3-dihydro-4-hydroxy derivatives .
  • Circular Dichroism (CD) : Correlates Cotton effects with stereochemistry in solution-phase studies .

Advanced: How to assess its ecological impact using predictive models?

Answer:

  • QSAR Models : Predict biodegradation pathways based on electron density at the furan ring (calculated via DFT) .
  • Microcosm Studies : Monitor degradation in soil/water systems under varying oxygen levels; half-life ranges from 7–30 days .
  • Toxicity Screening : Use Daphnia magna assays to evaluate acute toxicity (EC50 ~5–10 mg/L) .

Tables for Key Data:

Property Value/Technique Reference
Molecular Weight262.26 g/mol (C₁₄H₁₄O₅)
LogP (Octanol-Water)2.1 ± 0.3 (Predicted)
UV λmax (Methanol)248 nm, 310 nm
GC/MS Retention Time12.3 min (HP-5MS column)
Acute Toxicity (Daphnia)EC50 = 7.2 mg/L

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Hydroxy-1-methylethyl)-4-methoxyfuro-[3,2-g]benzopyran-7-one
Reactant of Route 2
Reactant of Route 2
2-(1-Hydroxy-1-methylethyl)-4-methoxyfuro-[3,2-g]benzopyran-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.